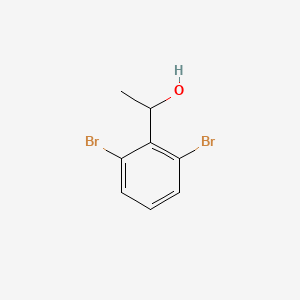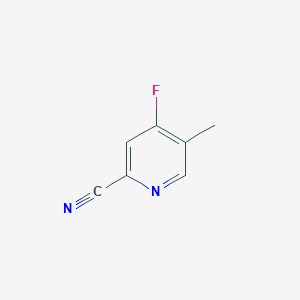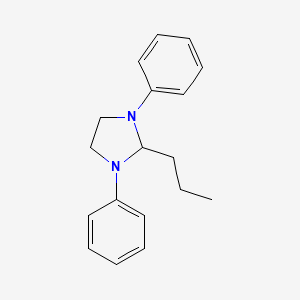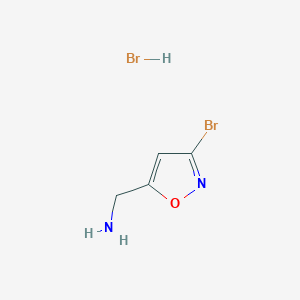
1-(2,6-Dibromophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dibromophenyl)ethanol is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further bonded to a phenyl ring substituted with two bromine atoms at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,6-Dibromophenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of phenylethanol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the phenyl ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,6-Dibromophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(2,6-Dibromophenyl)ethanone.
Reduction: The compound can be reduced to remove the bromine atoms, yielding phenylethanol.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium azide (NaN3) can be employed for substitution reactions.
Major Products:
Oxidation: 1-(2,6-Dibromophenyl)ethanone
Reduction: Phenylethanol
Substitution: Various substituted phenylethanol derivatives
Aplicaciones Científicas De Investigación
1-(2,6-Dibromophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(2,6-Dibromophenyl)ethanol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can influence the compound’s biological activity and reactivity.
Comparación Con Compuestos Similares
2,6-Dibromophenol: Similar structure but lacks the ethyl chain and hydroxyl group.
1-(2,4-Dibromophenyl)ethanol: Similar structure with bromine atoms at different positions.
Phenylethanol: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
Uniqueness: 1-(2,6-Dibromophenyl)ethanol is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H8Br2O |
|---|---|
Peso molecular |
279.96 g/mol |
Nombre IUPAC |
1-(2,6-dibromophenyl)ethanol |
InChI |
InChI=1S/C8H8Br2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3 |
Clave InChI |
KHWCJWKVYJCFKR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC=C1Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13941875.png)
![3-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13941880.png)

![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy-](/img/structure/B13941889.png)








